molecular formula C21H26N2O6S B4192776 1-(phenylsulfonyl)-N-(3,4,5-trimethoxybenzyl)prolinamide

1-(phenylsulfonyl)-N-(3,4,5-trimethoxybenzyl)prolinamide

Cat. No. B4192776
M. Wt: 434.5 g/mol
InChI Key: OXHMFCGWIVZEQC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(phenylsulfonyl)-N-(3,4,5-trimethoxybenzyl)prolinamide, also known as PTM, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. PTM is a proline-based compound that has been studied for its ability to modulate the activity of certain proteins in the body. In

Mechanism of Action

The mechanism of action of 1-(phenylsulfonyl)-N-(3,4,5-trimethoxybenzyl)prolinamide involves its ability to modulate the activity of certain proteins in the body. Specifically, 1-(phenylsulfonyl)-N-(3,4,5-trimethoxybenzyl)prolinamide has been shown to inhibit the activity of a protein called Hsp90. Hsp90 is involved in the regulation of many cellular processes, including the growth and proliferation of cancer cells. By inhibiting the activity of Hsp90, 1-(phenylsulfonyl)-N-(3,4,5-trimethoxybenzyl)prolinamide can prevent the growth and proliferation of cancer cells.
Biochemical and Physiological Effects:
1-(phenylsulfonyl)-N-(3,4,5-trimethoxybenzyl)prolinamide has been shown to have several biochemical and physiological effects in the body. In addition to its ability to inhibit the activity of Hsp90, 1-(phenylsulfonyl)-N-(3,4,5-trimethoxybenzyl)prolinamide has been shown to modulate the activity of other proteins, including Akt and ERK. These proteins are involved in many cellular processes, including cell growth, proliferation, and survival. By modulating the activity of these proteins, 1-(phenylsulfonyl)-N-(3,4,5-trimethoxybenzyl)prolinamide can have a variety of effects on the body, including the inhibition of cancer cell growth and the promotion of neuronal survival.

Advantages and Limitations for Lab Experiments

One advantage of using 1-(phenylsulfonyl)-N-(3,4,5-trimethoxybenzyl)prolinamide in lab experiments is its ability to selectively target certain proteins in the body. This allows researchers to study the effects of 1-(phenylsulfonyl)-N-(3,4,5-trimethoxybenzyl)prolinamide on specific cellular processes without affecting other processes in the body. Additionally, 1-(phenylsulfonyl)-N-(3,4,5-trimethoxybenzyl)prolinamide has been shown to have low toxicity, which makes it a safe compound to use in lab experiments. One limitation of using 1-(phenylsulfonyl)-N-(3,4,5-trimethoxybenzyl)prolinamide in lab experiments is its complex synthesis method, which requires specialized equipment and expertise in organic chemistry.

Future Directions

There are several future directions for research on 1-(phenylsulfonyl)-N-(3,4,5-trimethoxybenzyl)prolinamide. One area of research is the development of 1-(phenylsulfonyl)-N-(3,4,5-trimethoxybenzyl)prolinamide analogs that have improved pharmacological properties. These analogs could have increased potency and selectivity, which could make them more effective in treating cancer and neurological disorders. Additionally, future research could focus on the use of 1-(phenylsulfonyl)-N-(3,4,5-trimethoxybenzyl)prolinamide in combination with other drugs to enhance its therapeutic effects. Finally, future research could explore the potential of 1-(phenylsulfonyl)-N-(3,4,5-trimethoxybenzyl)prolinamide as a diagnostic tool for the detection of cancer and other diseases.

Scientific Research Applications

1-(phenylsulfonyl)-N-(3,4,5-trimethoxybenzyl)prolinamide has been studied for its potential therapeutic applications in a variety of scientific research fields. One area of research where 1-(phenylsulfonyl)-N-(3,4,5-trimethoxybenzyl)prolinamide has shown promise is in the treatment of cancer. Studies have shown that 1-(phenylsulfonyl)-N-(3,4,5-trimethoxybenzyl)prolinamide can inhibit the activity of certain proteins that are involved in the growth and proliferation of cancer cells. Additionally, 1-(phenylsulfonyl)-N-(3,4,5-trimethoxybenzyl)prolinamide has been studied for its potential use in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease. 1-(phenylsulfonyl)-N-(3,4,5-trimethoxybenzyl)prolinamide has been shown to modulate the activity of certain proteins that are involved in the development and progression of these diseases.

properties

IUPAC Name

1-(benzenesulfonyl)-N-[(3,4,5-trimethoxyphenyl)methyl]pyrrolidine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N2O6S/c1-27-18-12-15(13-19(28-2)20(18)29-3)14-22-21(24)17-10-7-11-23(17)30(25,26)16-8-5-4-6-9-16/h4-6,8-9,12-13,17H,7,10-11,14H2,1-3H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXHMFCGWIVZEQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)CNC(=O)C2CCCN2S(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(phenylsulfonyl)-N-(3,4,5-trimethoxybenzyl)prolinamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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